molecular formula C12H18N2O3S B5792588 N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

Cat. No. B5792588
M. Wt: 270.35 g/mol
InChI Key: FXZVFOOXRWYZPN-UHFFFAOYSA-N
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Description

N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, commonly known as mesna, is a synthetic organic compound that has been extensively used in the field of medicine. Mesna is a sulfhydryl-containing compound that has been found to be effective in preventing and treating the side effects of chemotherapy drugs that are used to treat cancer.

Mechanism of Action

The mechanism of action of mesna involves the formation of a stable disulfide bond with the toxic metabolites of chemotherapy drugs. This reaction prevents the formation of toxic metabolites, which can cause damage to the bladder and other organs. Mesna also increases the excretion of these toxic metabolites from the body, thereby reducing their concentration in the urine.
Biochemical and Physiological Effects
Mesna has been found to have several biochemical and physiological effects. It is a potent antioxidant that can scavenge free radicals and protect cells from oxidative damage. Mesna also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, mesna has been found to increase the levels of glutathione, a potent antioxidant that plays a critical role in detoxification processes.

Advantages and Limitations for Lab Experiments

Mesna has several advantages for lab experiments. It is readily available and relatively inexpensive. Mesna is also stable and can be stored for long periods without degradation. However, mesna has some limitations for lab experiments. It is a sulfhydryl-containing compound that can interfere with other experiments that involve sulfhydryl-containing compounds. Mesna can also react with other drugs and interfere with their pharmacokinetics.

Future Directions

Mesna has several potential future directions. It can be used in combination with other chemoprotective agents to enhance their efficacy. Mesna can also be used in the treatment of other diseases that involve oxidative stress and inflammation. Further research is needed to explore the full potential of mesna in these areas.
Conclusion
In conclusion, mesna is a synthetic organic compound that has been extensively studied for its therapeutic potential in the treatment of cancer. Mesna is a potent chemoprotective agent that can prevent the side effects of chemotherapy drugs. It has several biochemical and physiological effects and can be used in lab experiments. Mesna has several potential future directions, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of mesna involves the reaction of mesitylene sulfonyl chloride with N-methylglycinamide in the presence of a base such as potassium carbonate. The reaction leads to the formation of mesna, which is then purified through recrystallization.

Scientific Research Applications

Mesna has been extensively studied for its therapeutic potential in the treatment of cancer. It is commonly used as a chemoprotective agent to prevent the side effects of chemotherapy drugs such as cyclophosphamide and ifosfamide. Mesna is known to protect the bladder from the toxic effects of these drugs, which can cause hemorrhagic cystitis.

properties

IUPAC Name

2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-8-5-9(2)12(10(3)6-8)18(16,17)14(4)7-11(13)15/h5-6H,7H2,1-4H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZVFOOXRWYZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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